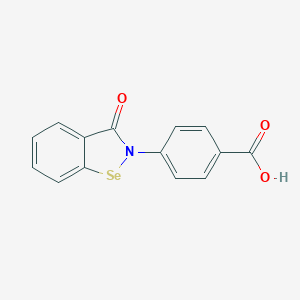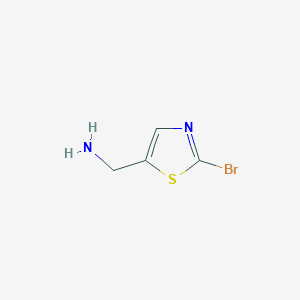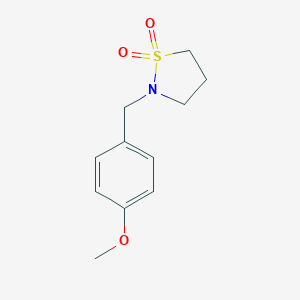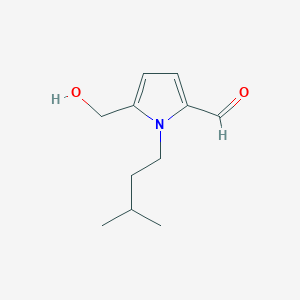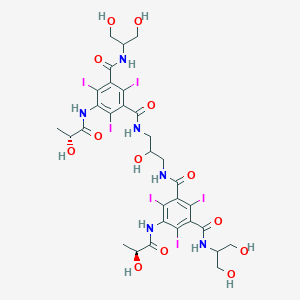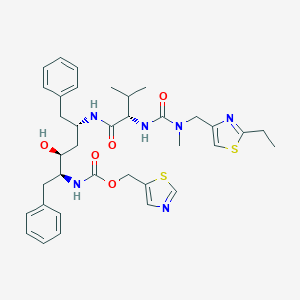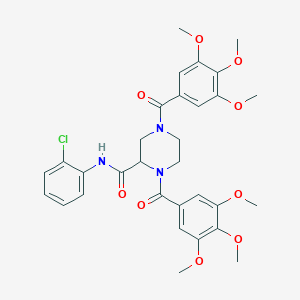
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various biomedical applications. This compound is also known as CTOP, and it is a selective antagonist of the mu-opioid receptor.
Mechanism Of Action
The mechanism of action of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves its binding to the mu-opioid receptor and blocking the activation of this receptor by endogenous opioids or exogenous opioids. This results in the inhibition of the pain signaling pathway, leading to pain relief.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide include its ability to selectively block the mu-opioid receptor, leading to pain relief without the side effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and addiction.
Advantages And Limitations For Lab Experiments
The advantages of using 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in lab experiments include its high selectivity for the mu-opioid receptor, which allows for the specific targeting of this receptor without affecting other opioid receptors. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for the use of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide in scientific research. One potential direction is the development of novel pain management therapies that use this compound as a selective antagonist of the mu-opioid receptor. Another potential direction is the investigation of the role of this compound in other physiological processes, such as inflammation and immune response. Additionally, the development of new synthetic methods for this compound could lead to improved solubility and bioavailability, making it more suitable for use in various biomedical applications.
Synthesis Methods
The synthesis of 1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide involves the reaction of 2-chlorophenylpiperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with succinimide.
Scientific Research Applications
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide has been extensively studied for its potential use in various biomedical applications. One of the primary applications of this compound is in the field of pain management. It has been found to be a highly selective antagonist of the mu-opioid receptor, which is the primary target for most opioid analgesics.
properties
CAS RN |
129477-60-7 |
|---|---|
Product Name |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarboxamide |
Molecular Formula |
C31H34ClN3O9 |
Molecular Weight |
628.1 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C31H34ClN3O9/c1-39-23-13-18(14-24(40-2)27(23)43-5)30(37)34-11-12-35(22(17-34)29(36)33-21-10-8-7-9-20(21)32)31(38)19-15-25(41-3)28(44-6)26(16-19)42-4/h7-10,13-16,22H,11-12,17H2,1-6H3,(H,33,36) |
InChI Key |
NRRYHQKEBUXUNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
synonyms |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(2-chlorophenyl)-2-piperazinecarbox amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




